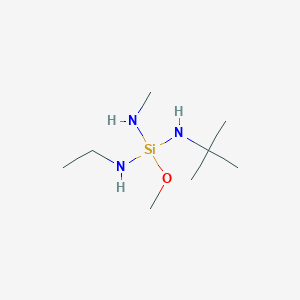
N-tert-Butyl-N'-ethyl-1-methoxy-N''-methylsilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is a chemical compound with the molecular formula C8H23N3OSi. This compound is known for its unique structure, which includes a silanetriamine core with various alkyl and alkoxy substituents. It is used in various industrial and research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine typically involves the reaction of tert-butylamine, ethylamine, and methoxyamine with a silicon-containing precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used silicon precursors include chlorosilanes or alkoxysilanes, which react with the amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanetriamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving silicon metabolism.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine involves its ability to interact with various molecular targets through its silanetriamine core. The compound can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. Its reactivity is primarily due to the presence of the silicon atom, which can undergo various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine: Unique due to its specific alkyl and alkoxy substituents.
Di-tert-butyl N,N-diethylphosphoramidite: Similar in terms of having multiple alkyl groups attached to a central atom.
N-tert-Butyl acrylamide: Shares the tert-butyl group but differs in its functional groups and reactivity.
Uniqueness
N-tert-Butyl-N’-ethyl-1-methoxy-N’'-methylsilanetriamine is unique due to its specific combination of alkyl and alkoxy groups attached to a silanetriamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
923560-89-8 |
|---|---|
Fórmula molecular |
C8H23N3OSi |
Peso molecular |
205.37 g/mol |
Nombre IUPAC |
N-[ethylamino-methoxy-(methylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H23N3OSi/c1-7-10-13(9-5,12-6)11-8(2,3)4/h9-11H,7H2,1-6H3 |
Clave InChI |
AZGJMBPTKHRACY-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si](NC)(NC(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


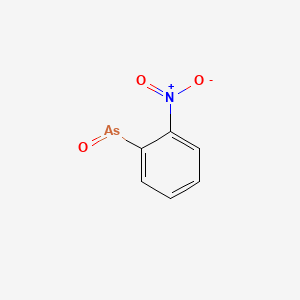
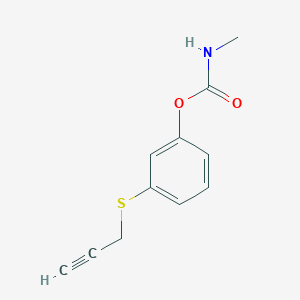
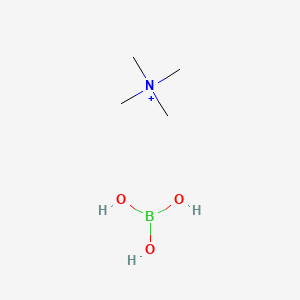
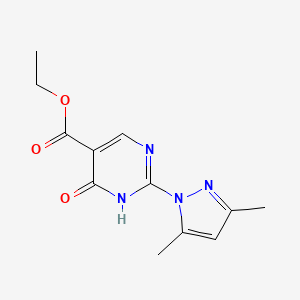
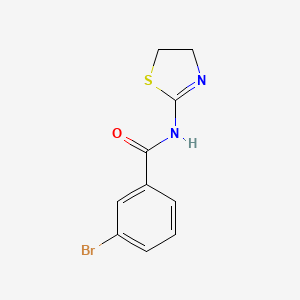
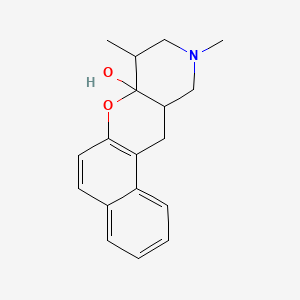
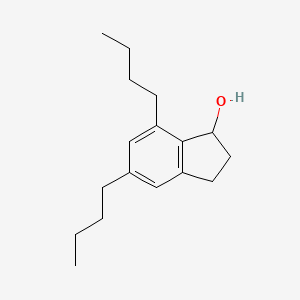
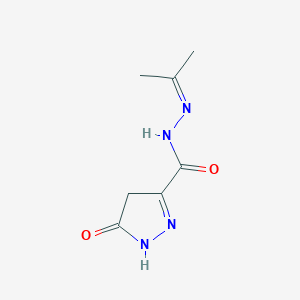
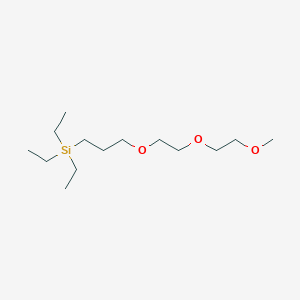
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
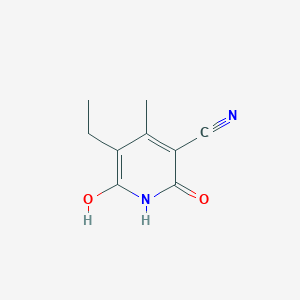
![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
